Cas no 904369-24-0 (8-Bromo-6-chloroquinoline-2-carbaldehyde)

8-Bromo-6-chloroquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 8-bromo-6-chloroquinoline-2-carbaldehyde
- Z4934183338
- 8-Bromo-6-chloroquinoline-2-carbaldehyde
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- MDL: MFCD06824228
- インチ: 1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H
- InChIKey: LYDOJZFKZQPHLN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=CC=C(C=O)N=C21)Cl
計算された属性
- せいみつぶんしりょう: 268.92430 g/mol
- どういたいしつりょう: 268.92430 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- ぶんしりょう: 270.51
- 疎水性パラメータ計算基準値(XlogP): 3.3
8-Bromo-6-chloroquinoline-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27751055-0.25g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
Enamine | EN300-27751055-10.0g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
Enamine | EN300-27751055-0.1g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
Aaron | AR028AN6-100mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 100mg |
$379.00 | 2025-02-15 | |
Aaron | AR028AN6-250mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 250mg |
$530.00 | 2025-02-15 | |
Aaron | AR028AN6-500mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 500mg |
$822.00 | 2025-02-15 | |
1PlusChem | 1P028AEU-500mg |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 500mg |
$778.00 | 2024-04-20 | |
Enamine | EN300-27751055-1.0g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
Enamine | EN300-27751055-10g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 10g |
$3191.0 | 2023-09-09 | |
Enamine | EN300-27751055-5g |
8-bromo-6-chloroquinoline-2-carbaldehyde |
904369-24-0 | 95% | 5g |
$2152.0 | 2023-09-09 |
8-Bromo-6-chloroquinoline-2-carbaldehyde 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
8-Bromo-6-chloroquinoline-2-carbaldehydeに関する追加情報
8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS No. 904369-24-0): A Comprehensive Overview
8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS No. 904369-24-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various areas, including the development of novel therapeutic agents and as a synthetic intermediate in organic synthesis.
The chemical structure of 8-Bromo-6-chloroquinoline-2-carbaldehyde consists of a quinoline ring with a bromine atom at the 8-position, a chlorine atom at the 6-position, and an aldehyde group at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 8-Bromo-6-chloroquinoline-2-carbaldehyde in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria. The presence of the bromine and chlorine atoms is believed to contribute to its antibacterial properties by disrupting essential cellular processes in microorganisms.
In addition to its antimicrobial properties, 8-Bromo-6-chloroquinoline-2-carbaldehyde has also been explored for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The aldehyde group plays a crucial role in this process by facilitating the formation of reactive oxygen species (ROS), which can lead to DNA damage and cell death.
The synthetic versatility of 8-Bromo-6-chloroquinoline-2-carbaldehyde makes it a valuable intermediate in the synthesis of more complex molecules. Chemists have utilized this compound as a building block in the development of novel pharmaceuticals and agrochemicals. Its reactivity with various nucleophiles and electrophiles allows for the introduction of diverse functional groups, thereby expanding its utility in different applications.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 8-Bromo-6-chloroquinoline-2-carbaldehyde. One common approach involves the sequential bromination and chlorination of a quinoline derivative, followed by oxidation to form the aldehyde group. These synthetic strategies are well-documented in the literature and provide robust methods for large-scale production.
The safety profile of 8-Bromo-6-chloroquinoline-2-carbaldehyde is an important consideration for its practical use. While it is generally considered safe for laboratory use under appropriate handling conditions, proper safety measures should be followed to minimize exposure risks. Researchers are encouraged to consult relevant safety data sheets (SDS) and adhere to standard laboratory practices when working with this compound.
In conclusion, 8-Bromo-6-chloroquinoline-2-carbaldehyde (CAS No. 904369-24-0) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile synthetic properties make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its biological activities and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and innovation.
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